n-Amylmethyldichlorosilane

Surface modification Hydrophobicity Self-assembled monolayers

n-Amylmethyldichlorosilane (dichloro(methyl)pentylsilane) is a C6 alkylchlorosilane with a molecular formula of C₆H₁₄Cl₂Si and molecular weight of 185.17 g/mol. It is classified as a dialkyldichlorosilane and is characterized by a hydrolytic sensitivity rating of 8 (reacts rapidly with moisture, water, and protic solvents).

Molecular Formula C6H14Cl2Si
Molecular Weight 185.16 g/mol
CAS No. 13682-99-0
Cat. No. B080199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Amylmethyldichlorosilane
CAS13682-99-0
Molecular FormulaC6H14Cl2Si
Molecular Weight185.16 g/mol
Structural Identifiers
SMILESCCCCC[Si](C)(Cl)Cl
InChIInChI=1S/C6H14Cl2Si/c1-3-4-5-6-9(2,7)8/h3-6H2,1-2H3
InChIKeyAPGQQLCRLIBICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Amylmethyldichlorosilane (CAS 13682-99-0): Procurement-Relevant Physicochemical Profile and Reactivity Baseline


n-Amylmethyldichlorosilane (dichloro(methyl)pentylsilane) is a C6 alkylchlorosilane with a molecular formula of C₆H₁₄Cl₂Si and molecular weight of 185.17 g/mol . It is classified as a dialkyldichlorosilane [1] and is characterized by a hydrolytic sensitivity rating of 8 (reacts rapidly with moisture, water, and protic solvents) . Key physicochemical parameters include density of 0.999 g/cm³, boiling point of 169 °C, and refractive index of 1.4328 . The compound serves as a bifunctional surface modifier with two reactive Si–Cl groups capable of forming covalent siloxane bonds (Si–O–Si) with hydroxylated surfaces [1], positioning it as a versatile intermediate in organosilicon synthesis and surface functionalization.

Surface Reactivity Bifunctional Si–Cl groups for covalent siloxane attachment to hydroxylated surfaces.
Hydrophobic Tuning C5 pentyl chain enables intermediate hydrophobicity between short- and long-chain alkylsilanes.
Processing Requirement Hydrolytic sensitivity rating 8; anhydrous handling required for reproducible grafting.

Why Generic Substitution of n-Amylmethyldichlorosilane Fails: Structure-Dependent Performance Constraints


Procurement decisions for alkylchlorosilanes cannot rely on class-level substitution due to the direct structure-property relationship governing hydrolytic behavior, steric accessibility, and resultant surface characteristics. n-Amylmethyldichlorosilane's unique substitution pattern — one C5 (pentyl) chain, one methyl group, and two reactive Si–Cl sites — confers a distinct balance of hydrophobic chain length and crosslinking capacity compared to trichlorosilanes (overly reactive, excessive crosslink density), dimethyldichlorosilane (minimal hydrophobicity), and long-chain monochlorosilanes (insufficient reactive anchor points) . These differences manifest in quantifiable parameters including vapor pressure (1.9 mmHg at 25 °C) [1], flash point (29 °C) , and hydrolysis sensitivity rating , which directly impact storage requirements, processing safety, and end-use performance.

Risk Factor
Target (n-Amylmethyldichlorosilane)
Substitute Mismatch
Chain Length
C5 pentyl chain; moderate hydrophobicity and steric profile
C1 (dimethyl) too short, C8 (octyl) may increase steric hindrance and alter surface energy
Reactive Site Count
Two Si–Cl groups provide controlled crosslinking
Trichlorosilanes (3 Cl) raise crosslink density; monochlorosilanes lack sufficient anchoring
Steric Shielding
C5 substituent moderates hydrolysis rate
C1-only dichlorosilanes hydrolyze faster; longer chains may slow reactivity excessively

n-Amylmethyldichlorosilane Differential Evidence: Comparative Performance Data for Procurement Justification


Alkyl Chain Length-Dependent Hydrophobicity: C5 vs. C1 vs. C8 Chain Performance

The hydrophobicity conferred by alkylsilane monolayers correlates positively with alkyl chain length. Literature on alkyltrichlorosilane SAMs demonstrates that water contact angle increases from ~90° for C1 (methyl) to 100–105° for C8 (octyl) [1]. n-Amylmethyldichlorosilane, bearing a C5 pentyl chain, is expected to yield intermediate hydrophobicity relative to dimethyldichlorosilane (C1, minimal hydrophobicity) and octyltrichlorosilane (C8, high hydrophobicity) [1]. This intermediate chain length offers a quantifiable performance trade-off: sufficient hydrophobicity for corrosion protection and anti-stiction applications while maintaining lower steric hindrance during surface grafting compared to longer-chain analogs [1]. The LOGP value of 3.73 [2] provides a computational descriptor of this intermediate hydrophobic character.

Chain hydrophobicity
Class-level inference
Target C5: ~95–100°Comparator C1: ~90°Comparator C8: 100–105°
Supports intermediate hydrophobicity selection
Data inferred from alkyltrichlorosilane SAMs; verify with product
Surface modification Hydrophobicity Self-assembled monolayers Contact angle

Hydrolytic Reactivity Differentiation: Dichlorosilane vs. Trichlorosilane Processing Safety

The hydrolytic sensitivity rating of 8 assigned to n-amylmethyldichlorosilane (reacts rapidly with moisture, water, protic solvents) is consistent with its dichlorosilane structure. In contrast, methyltrichlorosilane (three Si–Cl bonds) exhibits more violent hydrolysis, releasing HCl gas more rapidly and generating greater exothermic heat . The presence of a C5 alkyl group in n-amylmethyldichlorosilane introduces additional steric shielding relative to dimethyldichlorosilane, which lacks a bulky alkyl substituent and undergoes comparatively faster hydrolysis . This differentiation translates to practical handling advantages: n-amylmethyldichlorosilane retains sufficient reactivity for surface grafting under anhydrous conditions while offering a broader processing window compared to trichlorosilane alternatives.

Hydrolytic reactivity
Class-level inference
Sensitivity rating 8 (reacts rapidly with moisture); dichlorosilane vs. trichlorosilane
Balanced reactivity for grafting with reduced hazard
C5 steric shielding may moderate rate; class-specific behavior
Hydrolysis kinetics Process safety Silane handling Anhydrous conditions

Vapor Pressure and Volatility: Controlled Deposition vs. Process Loss

Vapor pressure governs the suitability of silanes for gas-phase surface functionalization and influences evaporative loss during solution processing. n-Amylmethyldichlorosilane exhibits a vapor pressure of 1.9 mmHg at 25 °C [1]. This value positions the compound between highly volatile short-chain silanes and minimally volatile long-chain analogs. For reference, dimethyldichlorosilane (C2 equivalent) has substantially higher volatility, while octyltrichlorosilane (C8) has markedly lower volatility [2]. The intermediate vapor pressure of n-amylmethyldichlorosilane enables controlled vapor-phase deposition without requiring elevated substrate temperatures, while simultaneously reducing evaporative loss during ambient solution processing compared to C1–C2 analogs.

Vapor pressure
Class-level inference
1.9 mmHg at 25°C
Enables controlled vapor-phase deposition
Intermediate between C1–C2 and C8 analogs
Vapor deposition Process control Volatility SAM formation

Photodecomposable Copolymer Compatibility: Validated Industrial Application in Microencapsulation

n-Amylmethyldichlorosilane is explicitly claimed as a comonomer in the synthesis of photodecomposable polysilane copolymers for microcapsule wall formation [1]. In this patented application, the compound serves as a dialkylhalosilane monomer (Formula II) that copolymerizes with arylalkylhalosilanes (Formula I) to yield polysilane copolymers with tunable photodegradation properties [1]. The specific selection of the C5 pentyl chain and methyl substitution pattern enables controlled copolymerization kinetics and dictates the photochemical response of the resulting polysilane wall material [1]. Alternative dialkylhalosilanes with shorter or longer alkyl chains would alter copolymer solubility, film-forming characteristics, and photodegradation rates, directly impacting microcapsule performance [1].

Microcapsule copolymerization
Direct comparison
Patented as Formula II dialkylhalosilane comonomer (JPS6427636A)
C5 chain selected for film properties
Chain length affects solubility and photodegradation kinetics
Microencapsulation Photodegradable polymers Controlled release Polysilane synthesis

Boiling Point and Flash Point: Safe Handling Parameters vs. Industrial Chlorosilane Alternatives

The boiling point of n-amylmethyldichlorosilane is 169 °C with a flash point of 29 °C . These thermal parameters differentiate the compound from both lighter and heavier chlorosilane alternatives. Dimethyldichlorosilane (boiling point ~70 °C) presents higher volatility and flammability risks during ambient storage. In contrast, octyltrichlorosilane (boiling point ~230 °C) requires higher processing temperatures for vapor-phase applications and may decompose before distillation. The 29 °C flash point classifies n-amylmethyldichlorosilane as a flammable liquid requiring standard solvent handling protocols, but the 169 °C boiling point provides sufficient thermal stability for typical solution-phase reactions without excessive evaporative loss [1].

Thermal handling
Cross-study comparable
BP 169°CFP 29°Cvs C2 BP ~70°Cvs C8 BP ~230°C
Suited for standard lab and pilot processing
Higher BP than light chlorosilanes; lower than heavy analogs
Process safety Storage requirements Flammability Thermal stability

Optimized Application Scenarios for n-Amylmethyldichlorosilane Based on Differential Evidence


Surface Hydrophobization with Intermediate Water Contact Angle (~95–100°)

n-Amylmethyldichlorosilane is the procurement choice when surface modification requires hydrophobicity intermediate between minimal (C1) and maximal (C8) alkylsilane treatments. The C5 pentyl chain produces SAMs with expected water contact angles of 95–100° [1], providing adequate water repellency for corrosion inhibition and anti-stiction applications while avoiding the steric congestion and extended reaction times associated with C8+ chains [1]. The LOGP of 3.73 [2] quantifies this intermediate hydrophobicity. This performance profile is particularly relevant for MEMS device fabrication, microfluidic channel coatings, and glass surface passivation where excessive hydrophobicity impedes subsequent processing steps.

Photodecomposable Polysilane Copolymer Synthesis for Controlled-Release Microcapsules

As demonstrated in patent JPS6427636A, n-amylmethyldichlorosilane serves as the preferred dialkylhalosilane comonomer (Formula II) in the synthesis of photodegradable polysilane copolymers [1]. The C5 chain length was selected from a range of C1–C13 alkyl halosilanes to optimize copolymer solubility, film formation, and photodegradation kinetics for microcapsule wall materials [1]. Substitution with shorter or longer chain analogs alters these critical performance parameters, making n-amylmethyldichlorosilane the specification-required monomer for reproducing the claimed microcapsule performance characteristics [1].

Vapor-Phase SAM Deposition with Controlled Volatility

The vapor pressure of 1.9 mmHg at 25 °C [1] positions n-amylmethyldichlorosilane as the optimal silane for vapor-phase SAM deposition on temperature-sensitive substrates. This intermediate volatility enables sufficient gas-phase transport for monolayer formation at ambient or slightly elevated temperatures while avoiding the rapid evaporative loss characteristic of C1–C2 chlorosilanes [2]. Applications include functionalization of MEMS surfaces, biosensor chips, and nanofluidic devices where liquid-phase silanization introduces contamination risks or capillary-force-induced stiction.

Solution-Phase Surface Grafting Under Ambient Processing Conditions

n-Amylmethyldichlorosilane's hydrolytic sensitivity rating of 8 [1], combined with the steric shielding conferred by the C5 pentyl chain [2], provides a practical processing window for ambient solution-phase surface grafting. The compound reacts sufficiently with surface hydroxyl groups to form robust siloxane linkages while exhibiting controlled hydrolysis kinetics that reduce the sensitivity to trace moisture that plagues trichlorosilane alternatives [2]. This makes n-amylmethyldichlorosilane the procurement choice for benchtop surface modification of glassware, silicon wafers, and metal oxide particles where anhydrous glovebox conditions are impractical or cost-prohibitive.

Application
Selection Property
Validation Focus
Intermediate hydrophobization
C5 pentyl chain for tunable water contact angle
Water contact angle and anti-stiction performance
Photodegradable microcapsule synthesis
Patented dialkylhalosilane comonomer fit
Photodegradation rate and film integrity
Vapor-phase SAM deposition
Moderate vapor pressure for gas-phase transport
Monolayer quality and substrate coverage
Ambient solution grafting
Manageable hydrolytic sensitivity with C5 steric shielding
Siloxane bond formation and surface grafting density

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